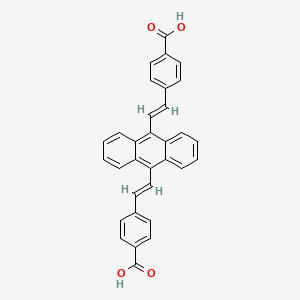

4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid

Description

Chemical Structure and Properties

4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid (abbreviated as H2ABEDB, CAS 1562777-29-0) is a π-conjugated anthracene derivative with two benzoic acid groups connected via ethynyl (-C≡C-) linkages at the 9,10-positions of the anthracene core. Its molecular formula is C32H18O4 (MW: 466.48 g/mol), and it exists as an orange crystalline powder with high thermal stability (>400°C decomposition) .

Synthesis and Applications

H2ABEDB is widely used as a ligand in metal-organic frameworks (MOFs). For example, NNU-28 ([Zr6O4(OH)4(L)6]·6DMF), synthesized by reacting H2ABEDB with ZrCl4, exhibits exceptional catalytic performance in CO2 reduction, achieving a formate production rate of 52.8 µmol g⁻¹ h⁻¹ under visible light . Additionally, H2ABEDB-based MOFs like NNU-27 (Zn/Na coordination) demonstrate high electrical conductivity (1.3 × 10⁻³ S/cm) due to π-π stacking (3.4 Å spacing) between anthracene moieties, enabling long-range charge transport .

Properties

Molecular Formula |

C32H22O4 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

4-[(E)-2-[10-[(E)-2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |

InChI |

InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36)/b19-13+,20-14+ |

InChI Key |

ATNHSEKOZXABDI-IWGRKNQJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=C(C=C4)C(=O)O)C=CC=C3)/C=C/C5=CC=C(C=C5)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Heck reaction and Stille coupling dominate synthetic routes to the ethene bridges, leveraging palladium’s ability to mediate C–C bond formation between aryl halides and alkenes.

Heck Coupling Protocol

Reagents :

-

9,10-Dibromoanthracene

-

4-Vinylbenzoic acid (protected as methyl ester)

-

Pd(OAc)<sub>2</sub> catalyst, PPh<sub>3</sub> ligand

-

K<sub>2</sub>CO<sub>3</sub> base, DMF solvent

Procedure :

-

Protection : 4-Vinylbenzoic acid is methylated using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3> in acetone.

-

Coupling : 9,10-Dibromoanthracene reacts with methyl 4-vinylbenzoate under Heck conditions (120°C, 24 hr).

-

Deprotection : Ester hydrolysis with NaOH/EtOH yields the final product.

Key Data :

| Parameter | Value |

|---|---|

| Yield (coupling) | 68–72% |

| Reaction Temperature | 120°C |

| Catalyst Loading | 5 mol% Pd(OAc)<sub>2</sub> |

Mechanistic Insight :

Oxidative addition of Pd(0) to 9,10-dibromoanthracene generates a Pd(II) intermediate, which coordinates the vinyl benzoate. Migratory insertion forms the trans-configured ethene bridge, followed by β-hydroide elimination to regenerate Pd(0).

Stille Coupling Variant

Reagents :

-

9,10-Diiodoanthracene

-

Tributyl(vinyl)stannane-functionalized benzoic acid

Advantages :

Limitations :

-

Toxicity of tin reagents

-

Requires rigorous anhydrous conditions

Wittig Reaction Approach

For laboratories lacking specialized coupling catalysts, the Wittig reaction offers an alternative route to install ethene linkages.

Reagents :

-

Anthracene-9,10-dicarbaldehyde

-

4-(Triphenylphosphoranylidene)benzoic acid

Procedure :

-

Ylide Generation : Triphenylphosphine reacts with methyl 4-bromobenzoate under basic conditions.

-

Olefination : Anthracene dialdehyde reacts with the ylide at 0°C→RT.

-

Ester Hydrolysis : Conversion to free acid via LiOH/THF/H<sub>2</sub>O.

Performance Metrics :

| Metric | Wittig Method | Heck Method |

|---|---|---|

| Overall Yield | 55–60% | 65–70% |

| E/Z Selectivity | 85:15 | >95:5 |

| Reaction Time | 48 hr | 24 hr |

Critical Analysis of Methodologies

Catalyst Systems Comparison

Insight : Bulky phosphine ligands (XPhos) enhance selectivity by stabilizing the transition state for E-alkene formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :

-

δ 8.72 (s, 2H, anthracene H-1,8)

-

δ 7.92 (d, J = 16.4 Hz, 2H, ethene H)

-

δ 12.81 (s, 2H, COOH)

IR (KBr) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for exothermic coupling steps:

Solvent Recycling

DMF Recovery System :

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)<sub>3</sub> reduces Pd requirements:

Chemical Reactions Analysis

Types of Reactions

4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₃₂H₂₂O₄

- Molecular Weight : 470.51 g/mol

- CAS Number : 67546-18-3

The compound features a central anthracene moiety with two benzoic acid groups linked by ethylene units. This structure contributes to its unique optical and electronic properties.

Fluorescent Nanoparticles

Recent studies have demonstrated the synthesis of fluorescent nanoparticles using derivatives of this compound. For instance, nanoparticles based on 9,10-distyrylanthracene derivatives were prepared using an ultrasound-aided nanoprecipitation method. The morphology of these nanoparticles can be controlled by adjusting the ultrasonication time and water fraction in the solvent mixture, leading to the formation of spherical nanodots or nanorods. These nanoparticles exhibit significant potential for applications in bioimaging and photonics due to their tunable fluorescence properties .

Light-Emitting Materials

The compound has been incorporated into hybrid iodoplumbates that exhibit remarkable thermal stability and photoluminescence under UV irradiation. These materials are promising candidates for light-emitting devices and photovoltaic applications. The combination of organic cations with lead iodide results in efficient light-emitting materials with photoluminescence comparable to high-quality indium phosphide epilayers .

Metal-Organic Frameworks (MOFs)

4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid serves as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks exhibit unique charge transport pathways due to their long-range π-conjugation, making them suitable for applications in hydrogen evolution and carbon dioxide reduction reactions. The incorporation of this compound into MOFs enhances their conductivity and functional performance .

Optoelectronic Devices

The optoelectronic properties of this compound make it suitable for use in various devices such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to emit light efficiently under electrical excitation positions it as a key material in next-generation display technologies and energy conversion systems .

Case Study 1: Synthesis of Fluorescent Nanoparticles

A study focused on synthesizing fluorescent nanoparticles from derivatives of this compound highlighted the influence of ultrasonication on particle morphology. By varying the water content and sonication time, researchers successfully produced nanoparticles with controlled sizes ranging from 140 nm to 238 nm. These nanoparticles demonstrated strong fluorescence, indicating their potential utility in biomedical imaging applications .

Case Study 2: Hybrid Iodoplumbate Characterization

Another significant research effort involved synthesizing a new one-dimensional hybrid iodoplumbate from this compound. Characterization techniques such as three-dimensional electron diffraction confirmed its structure and indicated high thermal stability up to 300 °C. The material's photoluminescence was found to be exceptionally high, making it a candidate for optoelectronic applications .

Mechanism of Action

The mechanism by which 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS) that can induce cell death in targeted tissues. In organic electronics, its unique electronic properties facilitate charge transport and light emission.

Comparison with Similar Compounds

Biological Activity

4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is a compound of significant interest in the field of organic chemistry and materials science. Its unique structure, featuring anthracene moieties linked by ethylene units, suggests potential applications in organic electronics and photonics. This article reviews the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 494.52 g/mol. It exhibits notable physical properties such as a high logP value of 15.27, indicating significant hydrophobicity, which can influence its biological interactions and bioavailability .

Antioxidant Properties

Research has indicated that compounds containing anthracene derivatives exhibit antioxidant activity. The presence of conjugated double bonds in the anthracene structure allows for electron delocalization, which can stabilize free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thus potentially protecting cells from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer properties of anthracene derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown promise in inhibiting the proliferation of breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism appears to involve the generation of ROS and disruption of mitochondrial function .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via ROS generation |

| HT-29 (Colon Cancer) | 20 | Mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 25 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers .

Case Study 1: Antioxidant Efficacy

A study published in Acta Crystallographica investigated the antioxidant efficacy of similar anthracene derivatives. The results demonstrated that compounds with extended π-conjugation effectively scavenged free radicals in cellular models, with implications for neuroprotective applications .

Case Study 2: Anticancer Mechanism

In another study focusing on breast cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid?

The compound can be synthesized via Suzuki-Miyaura coupling or Heck reactions, leveraging its anthracene core and carboxylic acid termini. A literature-based approach involves halogenated anthracene precursors (e.g., 9,10-dibromoanthracene) reacted with boronic acid derivatives of benzoic acid under palladium catalysis . Solvent choice (e.g., THF or DMF) and temperature control (60–100°C) are critical to minimize side reactions. Post-synthesis, purification via column chromatography and recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Elemental analysis to confirm C, H, O composition (theoretical: C 80.37%, H 4.34%, O 15.29%) .

- FT-IR spectroscopy to identify carboxyl (-COOH) stretching bands (~1680–1720 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .

- 1H/13C NMR to verify conjugation patterns (e.g., anthracene protons at δ 7.5–8.5 ppm and ethenyl protons at δ 6.5–7.0 ppm).

- HPLC-MS for purity assessment, with molecular ion peaks at m/z 418.44 .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound’s solubility is pH-dependent due to its carboxylic acid groups (pKa ~3.83) . In neutral or acidic conditions (pH < 3), it is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). Under basic conditions (pH > 5), deprotonation enhances solubility in aqueous buffers. Pre-dissolution in 0.1 M NaOH followed by dilution in water or ethanol is recommended for biological or materials science applications .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, analogous anthracene derivatives show hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust generation. Store in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for tailored applications?

The dicarboxylic acid groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. For oriented growth on functionalized surfaces, pre-treat substrates with self-assembled monolayers (SAMs) containing thiol or amine groups to anchor the anthracene core. Solvothermal synthesis at 80–120°C in DMF/water mixtures yields crystalline frameworks. Monitor porosity via BET analysis and stability via PXRD .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point)?

Discrepancies in properties like boiling point (627.2°C predicted vs. no data ) arise from computational vs. experimental methodologies. Validate predictions via thermogravimetric analysis (TGA) under inert gas. Cross-reference computational models (e.g., DFT for pKa ) with experimental titration data to resolve inconsistencies .

Q. How does the compound’s fluorescence behavior compare to anthracene derivatives?

The extended π-conjugation from ethenyl bridges enhances fluorescence quantum yield. Measure emission spectra (λ_ex = 360 nm) in solid state or THF solution. Compare Stokes shifts with 9,10-diphenylanthracene standards. Quenching studies with nitroaromatics can assess its utility as a chemosensor .

Q. What computational approaches model its electronic structure for optoelectronic applications?

Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and charge-transfer dynamics. Correlate computational results with cyclic voltammetry data (oxidation/reduction peaks in acetonitrile) to evaluate its suitability as an organic semiconductor .

Q. How can researchers optimize its use in organic photovoltaics (OPVs)?

Blend the compound with electron acceptors (e.g., PCBM) in bulk heterojunction devices. Optimize film morphology via solvent annealing (chlorobenzene/1,8-diiodooctane) and characterize with AFM. Measure PCE under AM1.5G illumination to assess performance .

Q. What are the challenges in scaling up synthesis without compromising crystallinity?

Batch reactor scalability requires precise stoichiometry and inert atmosphere control. Replace column chromatography with fractional crystallization for cost-effective purification. Monitor phase purity via PXRD and DSC to ensure thermal stability during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.